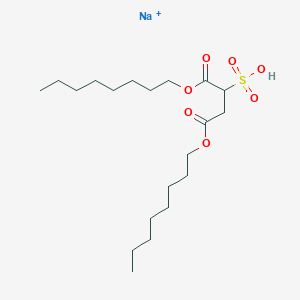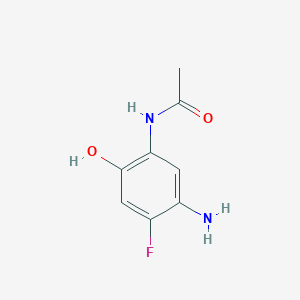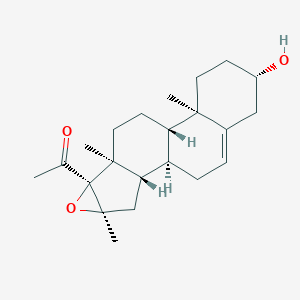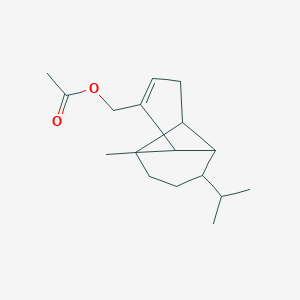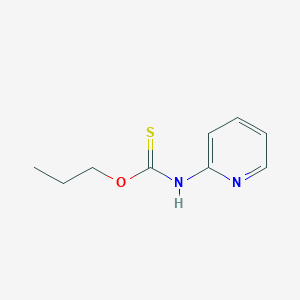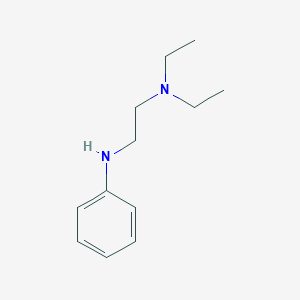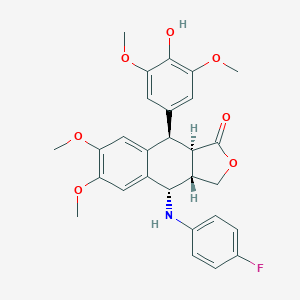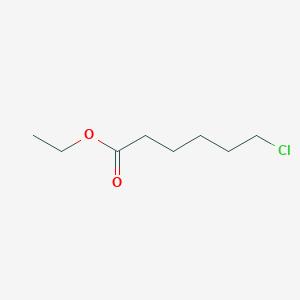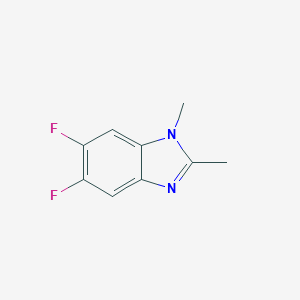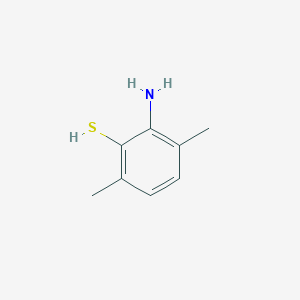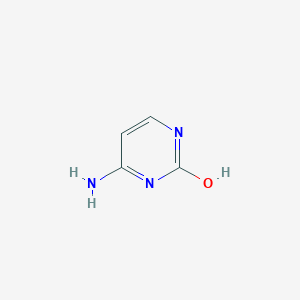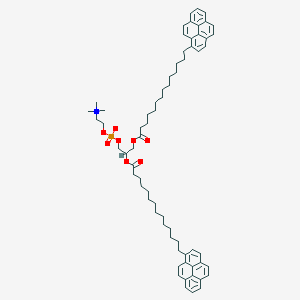
Dipypc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipypc is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. Dipypc is a short form for 1,2-di-O-octadecyl-sn-glycero-3-phosphocholine, which is a phospholipid molecule. It is a synthetic analogue of phosphatidylcholine, which is a naturally occurring phospholipid in the human body.
Mecanismo De Acción
Dipypc interacts with biological membranes by inserting itself into the lipid bilayer. The octadecyl chains of Dipypc interact with the hydrophobic region of the lipid bilayer, while the polar head group interacts with the hydrophilic region of the membrane. This interaction results in the stabilization of the lipid bilayer and alteration of its physical properties.
Efectos Bioquímicos Y Fisiológicos
Dipypc has been shown to have various biochemical and physiological effects. It has been shown to increase the fluidity and permeability of lipid bilayers. Dipypc has also been shown to inhibit the activity of phospholipase A2, which is an enzyme involved in the breakdown of phospholipids in the cell membrane. Furthermore, Dipypc has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dipypc has several advantages and limitations for lab experiments. One advantage is that it is a synthetic analogue of a naturally occurring phospholipid, which makes it easier to study the structure and function of biological membranes. Dipypc is also stable and can be easily synthesized in large quantities. However, one limitation is that Dipypc is not found in nature, which limits its applicability to biological systems.
Direcciones Futuras
There are several future directions for the study of Dipypc. One direction is the development of new biosensors using Dipypc as a surfactant. Another direction is the study of the effects of Dipypc on the permeability and fluidity of lipid bilayers. Furthermore, the study of the interaction between Dipypc and other membrane components can provide insights into the structure and function of biological membranes.
Métodos De Síntesis
Dipypc is synthesized by a chemical reaction between octadecylamine and glycerophosphorylcholine. The reaction results in the formation of a phospholipid molecule with two octadecyl chains attached to the glycerol backbone.
Aplicaciones Científicas De Investigación
Dipypc has been extensively studied for its potential applications in various scientific fields. It has been used as a model membrane component for studying the structure and function of biological membranes. Dipypc has also been used as a surfactant in the preparation of liposomes, which are used as drug delivery vehicles. Furthermore, Dipypc has been used in the development of biosensors for detecting various biomolecules.
Propiedades
Número CAS |
133304-92-4 |
|---|---|
Nombre del producto |
Dipypc |
Fórmula molecular |
C68H88NO8P |
Peso molecular |
1078.4 g/mol |
Nombre IUPAC |
2,3-bis(14-pyren-1-yltetradecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C68H88NO8P/c1-69(2,3)48-49-75-78(72,73)76-51-60(77-64(71)35-25-21-17-13-9-5-7-11-15-19-23-29-53-37-39-59-43-41-55-31-27-33-57-45-47-62(53)68(59)66(55)57)50-74-63(70)34-24-20-16-12-8-4-6-10-14-18-22-28-52-36-38-58-42-40-54-30-26-32-56-44-46-61(52)67(58)65(54)56/h26-27,30-33,36-47,60H,4-25,28-29,34-35,48-51H2,1-3H3 |
Clave InChI |
XFHNRMZHGXJUMU-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCC(COC(=O)CCCCCCCCCCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)OC(=O)CCCCCCCCCCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 |
SMILES canónico |
C[N+](C)(C)CCOP(=O)([O-])OCC(COC(=O)CCCCCCCCCCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)OC(=O)CCCCCCCCCCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 |
Sinónimos |
di-(1'-pyrenemyristoyl)phosphatidylcholine dipyPC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



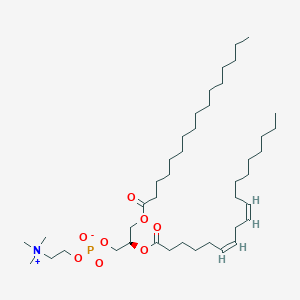
![Methyl (1R,3R,4S,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylate](/img/structure/B161347.png)
